Lipophilicity (XLogP3) vs. 2-Methyl Analog
2-(Chloromethyl)-4-phenylnicotinonitrile exhibits a calculated lipophilicity (XLogP3) of 2.6, which is marginally lower than that of the 2-methyl analog (XLogP3 = 2.8) [REFS-1, REFS-2]. This subtle but quantifiable difference is crucial for scientists optimizing lead compounds, as it predicts a slightly reduced membrane permeability and a different biodistribution profile for the chloromethyl derivative. This distinction allows for fine-tuning of pharmacokinetic properties during drug development [3].
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 2-Methyl-4-phenylnicotinonitrile (CAS 102147-20-6): XLogP3 = 2.8 |
| Quantified Difference | ΔXLogP3 = -0.2 |
| Conditions | Calculated using XLogP3 algorithm (PubChem). |
Why This Matters
This quantifiable difference in lipophilicity is a key differentiator for medicinal chemists optimizing lead compounds, as it directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, and thus its potential as a drug candidate.
- [1] PubChem. 2-(Chloromethyl)-4-phenylnicotinonitrile. PubChem CID: 73554906. View Source
- [2] PubChem. 2-Methyl-4-phenylnicotinonitrile. PubChem CID: 20334353. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
